molecular formula C11H11N3O B1449770 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one CAS No. 98305-76-1

2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No. B1449770
CAS RN: 98305-76-1
M. Wt: 201.22 g/mol
InChI Key: FXEGZLMWILMFIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Proteomics Research

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a building block in the synthesis of more complex molecules that interact with proteins for identification and functional analysis .

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic properties, such as kinase inhibition, which is crucial in the treatment of cancer and other diseases .

Material Science

In material science, the compound’s derivatives can be used to create novel materials with specific optical or electronic properties. These materials can be applied in the development of new sensors, displays, or semiconductor devices .

Chemical Synthesis

The compound is a valuable intermediate in organic synthesis. It can be used to construct pyrimidine rings, which are a core structure in many organic molecules, including drugs, agrochemicals, and dyes .

Biochemical Research

Researchers use this compound in biochemical assays to study enzyme activities, particularly those involving pyrimidine metabolism. It can also be used to investigate DNA and RNA synthesis pathways .

Agricultural Chemistry

Derivatives of this compound may be synthesized for use as herbicides or pesticides. By targeting specific enzymes or pathways in pests or weeds, these compounds can help protect crops and improve agricultural yield .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in chromatography and spectrometry to quantify or identify other substances in a sample .

Nanotechnology

The compound’s derivatives can be employed in the creation of nanoscale devices or coatings. These applications take advantage of the compound’s ability to form stable structures at the molecular level .

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGZLMWILMFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251398
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one

CAS RN

98305-76-1
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98305-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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